molecular formula C14H17BrO3 B1278785 8-(4-Bromophenyl)-8-oxooctanoic acid CAS No. 35333-31-4

8-(4-Bromophenyl)-8-oxooctanoic acid

Cat. No.: B1278785
CAS No.: 35333-31-4
M. Wt: 313.19 g/mol
InChI Key: BBUMZWMHERNNPI-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-8-oxooctanoic acid, also known as 4-BPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Corrosion Inhibition

8-Hydroxyquinoline derivatives, closely related to 8-(4-Bromophenyl)-8-oxooctanoic acid, have been studied for their role in corrosion inhibition. For instance, a study found that these compounds effectively inhibit the corrosion of mild steel in acidic environments. The inhibitors adsorb onto the steel surface following the Langmuir model, with their efficiency slightly decreasing with temperature. Computational studies further support these findings (Rbaa et al., 2018).

Synthesis of Novel Compounds

Research has utilized similar compounds, like 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, as a starting material for synthesizing novel heterocyclic compounds, such as aroylacrylic acids, pyridazinones, and furanones derivatives. These derivatives have potential antibacterial activities, showcasing the versatility of bromophenyl-oxo acids in synthesizing biologically active molecules (El-Hashash et al., 2015).

Bromine Incorporation in Organic Substrates

Studies have demonstrated the ability of enzymes to incorporate bromine into organic substrates like 3-oxooctanoic acid, leading to the formation of various brominated hydrocarbons. This process is significant in understanding the natural occurrence of halometabolites in marine organisms and the environment (Theiler et al., 1978).

Synthesis of Intermediates in Biologically Active Compounds

The compound 4-Oxo-4H-chromene-3-carboxylic acid, structurally similar to this compound, is important in synthesizing many biologically active compounds. A study established a rapid synthetic method for this compound, highlighting its relevance in pharmaceutical research (Zhu et al., 2014).

Mechanism of Action

4-Bromophenylacetic acid is a growth inhibitory substance. It causes the depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Properties

IUPAC Name

8-(4-bromophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUMZWMHERNNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451459
Record name 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-31-4
Record name 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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